1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea is a useful research compound. Its molecular formula is C17H16N4O3S and its molecular weight is 356.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antitumor Activity
The compound 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea is part of a broader class of compounds synthesized for their potential applications in medicinal chemistry. For example, a study synthesized a series of bis-pyrazolyl-thiazoles, integrating the thiophene moiety, and evaluated them for antitumor activities. The compounds showed promising activities against hepatocellular carcinoma cell lines, indicating the potential of these molecules in cancer therapy (Gomha, Edrees, & Altalbawy, 2016). Similarly, another study synthesized 1-substituted 3-aryl-5-aryl(hetaryl)-2-pyrazolines, containing thiophene and benzodioxol moieties, which exhibited significant antitumor activity, particularly against leukemia, renal cancer, and prostate cancer cell lines (Insuasty et al., 2012).
Synthesis and Evaluation for Antimicrobial and Anti-proliferative Activities
Compounds with similar structural features have also been synthesized and evaluated for their antimicrobial and anti-proliferative activities. For instance, thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety were synthesized, and many of the compounds showed interesting biological properties. Notably, one of the pyrazole derivatives demonstrated significant anti-proliferative activity against HCT-116 cancer cells, marking it as a promising agent (Mansour et al., 2020).
Rheological and Morphological Tuning
Interestingly, a study found that 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in various acids, with the rheology and morphology of these gels being dependent on the anion's identity. This highlights the potential for tuning the physical properties of gels through the careful selection of anions, providing insights into the physicochemical properties of similar urea-based compounds (Lloyd & Steed, 2011).
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c22-17(20-12-4-5-14-15(9-12)24-11-23-14)18-10-13(16-3-1-8-25-16)21-7-2-6-19-21/h1-9,13H,10-11H2,(H2,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXVEQJORDOBPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC(C3=CC=CS3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.